molecular formula C11H8O B11917824 6H-Indeno[4,5-B]furan CAS No. 24975-73-3

6H-Indeno[4,5-B]furan

Cat. No.: B11917824
CAS No.: 24975-73-3
M. Wt: 156.18 g/mol
InChI Key: QLNUYRSEAZNDIC-UHFFFAOYSA-N
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Description

6H-Indeno[4,5-B]furan is a heterocyclic compound that features a fused ring system consisting of an indene and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Indeno[4,5-B]furan typically involves the acylation of benzofurans. One method reported involves the use of trifluoroacetic anhydride (TFAA) as the acylating agent. The reaction does not require the aid of Lewis acid catalysts and leads to the regioselective formation of 2-acyl benzofurans . The reaction conditions include the use of dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvents, with the reaction being carried out at 70°C .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

6H-Indeno[4,5-B]furan can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while substitution reactions may introduce halogen atoms or other functional groups into the molecule.

Scientific Research Applications

6H-Indeno[4,5-B]furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6H-Indeno[4,5-B]furan depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved are still under investigation, but its unique structure allows it to engage in specific interactions that can lead to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6H-Indeno[4,5-B]furan include other fused ring systems such as:

  • 6-Oxo-7-substituted-6H-indeno-[5,4-b]furan
  • Indeno[1,2-b]furan
  • Indeno[1,2-b]pyrrole

Uniqueness

What sets this compound apart from these similar compounds is its specific ring fusion pattern and the presence of the furan ring. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

CAS No.

24975-73-3

Molecular Formula

C11H8O

Molecular Weight

156.18 g/mol

IUPAC Name

6H-cyclopenta[g][1]benzofuran

InChI

InChI=1S/C11H8O/c1-2-8-4-5-9-6-7-12-11(9)10(8)3-1/h1,3-7H,2H2

InChI Key

QLNUYRSEAZNDIC-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C1C=CC3=C2OC=C3

Origin of Product

United States

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